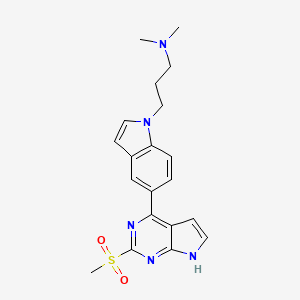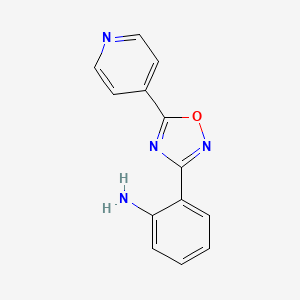
PLpro/RBD-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLpro/RBD-IN-1 is a dual inhibitor targeting the papain-like protease (PLpro) and the receptor-binding domain (RBD) of the spike protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound exhibits significant antiviral activity against the novel coronavirus, making it a valuable tool for studying viral infections .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PLpro/RBD-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
PLpro/RBD-IN-1 undergoes various chemical reactions, including inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The compound exhibits half-maximal inhibitory concentrations (IC50) of 7.197 micromolar for the papain-like protease and 8.673 micromolar for the receptor-binding domain . Common reagents and conditions used in these reactions include specific inhibitors and reaction conditions optimized for maximum efficacy .
Wissenschaftliche Forschungsanwendungen
PLpro/RBD-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of the papain-like protease and the receptor-binding domain. In biology, it helps researchers understand the interactions between the virus and host cells. In medicine, it is explored for its potential as an antiviral therapeutic agent against SARS-CoV-2. In industry, it is used in the development of antiviral drugs and vaccines .
Wirkmechanismus
The mechanism of action of PLpro/RBD-IN-1 involves the inhibition of the papain-like protease and the receptor-binding domain of the spike protein. The papain-like protease is responsible for cleaving the viral polyprotein, which is essential for viral replication. By inhibiting this protease, this compound disrupts the replication process of the virus. Additionally, the compound inhibits the receptor-binding domain, preventing the virus from binding to host cells and entering them .
Vergleich Mit ähnlichen Verbindungen
PLpro/RBD-IN-1 is unique in its dual inhibition of both the papain-like protease and the receptor-binding domain of the spike protein. Similar compounds include other inhibitors targeting the papain-like protease, such as GRL-0617 and its derivatives, which also exhibit antiviral activity against SARS-CoV-2. this compound stands out due to its dual-targeting mechanism, making it a more comprehensive inhibitor .
Eigenschaften
Molekularformel |
C13H10N4O |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)12-16-13(18-17-12)9-5-7-15-8-6-9/h1-8H,14H2 |
InChI-Schlüssel |
JAUZELUMYXAVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


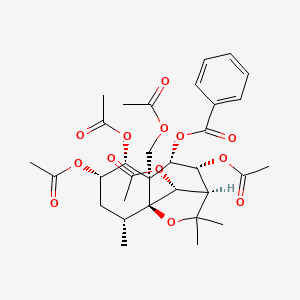
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
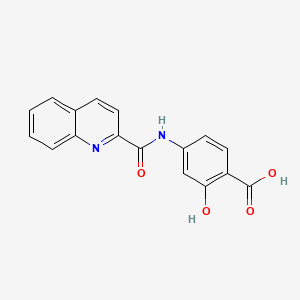
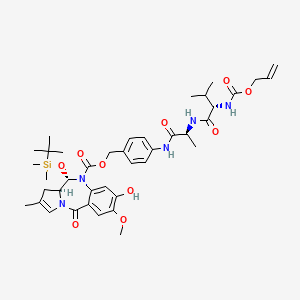
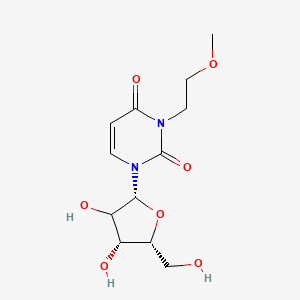
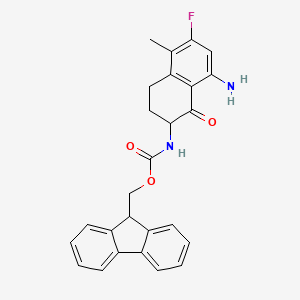

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
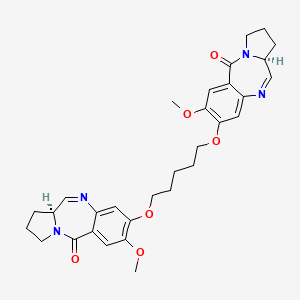
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
